2,5-Dichloro-3-methoxypyridine
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Overview
Description
2,5-Dichloro-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-methoxypyridine can be synthesized through several methods. One common route involves the reaction of 2,5-dichloropyridine with sodium methoxide in methanol. The reaction typically occurs under reflux conditions, leading to the substitution of a chlorine atom with a methoxy group .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, amines, or thiols in solvents like methanol or ethanol under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of reduced derivatives with different functional groups
Scientific Research Applications
2,5-Dichloro-3-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: Similar structure but with one chlorine atom.
2,5-Dichloro-4-iodo-3-methoxypyridine: Contains an additional iodine atom.
2,5-Diiodo-3-methoxypyridine: Contains two iodine atoms instead of chlorine.
Uniqueness
2,5-Dichloro-3-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and various applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,5-dichloro-3-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQZJSWAAJVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679115 |
Source
|
Record name | 2,5-Dichloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-19-4 |
Source
|
Record name | 2,5-Dichloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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